molecular formula C18H15N3O4S B2713262 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 886919-29-5

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2713262
CAS RN: 886919-29-5
M. Wt: 369.4
InChI Key: UUHOKAAOQBGVGY-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds with structures similar to the one you mentioned have been designed and synthesized for anticancer evaluations. For example, derivatives of N-substituted benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. These compounds were evaluated based on their ability to inhibit cancer cell growth, with some derivatives showing higher anticancer activities than reference drugs like etoposide (Ravinaik et al., 2021).

Synthesis of Heterocyclic Compounds

Another area of research focuses on the synthesis of heterocyclic compounds using methods that involve copper-catalyzed intramolecular cyclization. These processes lead to the creation of compounds that can have various applications, including medicinal chemistry (Kumar et al., 2012).

Cyclization and Chemical Reactions

Studies on the chemistry of cyclic aminooxycarbenes highlight the potential for creating oxazolidin-2-ylidenes and related compounds through thermolysis of Δ3-1,3,4-oxadiazolines. These reactions and their products could have implications for synthesizing novel compounds with potential biological activities (Couture & Warkentin, 1997).

Antimicrobial Applications

Additionally, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the versatility of these compounds in potentially treating bacterial and fungal infections (Jadhav et al., 2017).

Inflammatory and Diuretic Activity

Benzophenone appended oxadiazole derivatives have been studied for their ability to ameliorate inflammatory paw edema, acting as cyclooxygenase-2 (Cox-2) antagonists. This suggests a potential for these compounds in developing anti-inflammatory drugs (Puttaswamy et al., 2018).

properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-12-8-6-11(7-9-12)17-20-21-18(25-17)19-16(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHOKAAOQBGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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